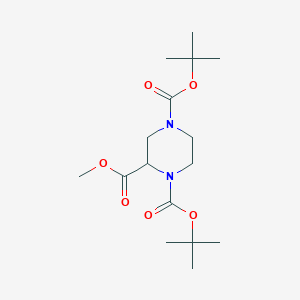
1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
概要
説明
“1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate” is a chemical compound with the molecular formula C14H26N2O4 . It is also known as di-tert-butyl piperazine-1,4-dicarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 353.3±17.0 °C at 760 mmHg, and a flash point of 167.4±20.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学的研究の応用
Anti-mycobacterial Activity and Drug Design
Piperazine derivatives, including compounds related to 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, have demonstrated significant anti-mycobacterial activity. These compounds are essential in designing drugs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold has been instrumental in the development of new anti-TB molecules, offering insights into structure-activity relationships and aiding medicinal chemists in creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Versatility in Therapeutic Applications
Piperazine and its analogues play a critical role in the rational design of a wide range of drugs due to their significant therapeutic versatility. This includes applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus can lead to substantial differences in the medicinal potential of the resultant molecules, showcasing the broad potential of the entity in drug discovery (Rathi et al., 2016).
Synthetic Applications in Drug Development
The synthetic application of tert-butyl and piperazine derivatives is notable in the development of complex drugs like Vandetanib. The diverse synthetic routes analyzed for Vandetanib's production highlight the importance of piperazine derivatives in achieving high yields and commercial viability in pharmaceutical manufacturing (Mi, 2015).
Environmental and Biological Significance of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share structural features with piperazine derivatives like this compound, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, including BHT and DBP, show potential hepatic toxicity, endocrine-disrupting effects, and possible carcinogenicity. The study underlines the importance of investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
作用機序
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms can enhance favorable interactions with macromolecules . This suggests that the compound may interact with its targets through these properties.
Biochemical Pathways
Similar compounds have been used as building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
将来の方向性
生化学分析
Biochemical Properties
1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s piperazine ring provides a flexible scaffold that can form hydrogen bonds and other interactions with macromolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The tert-butyl groups may also contribute to the compound’s hydrophobic interactions with proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting or activating enzyme activity . The compound’s tert-butyl groups may also engage in hydrophobic interactions, stabilizing or destabilizing protein structures. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. The exact temporal dynamics of these effects can vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, potentially altering the flow of metabolites through specific pathways. This can lead to changes in the levels of intermediate metabolites and overall metabolic homeostasis. The exact metabolic pathways affected by the compound depend on the specific cellular context and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors collectively determine the localization and accumulation of the compound in different tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, modulating the activity of enzymes and other proteins in these compartments.
特性
IUPAC Name |
1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNSGUCCNZBAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625753 | |
| Record name | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171504-98-6 | |
| Record name | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


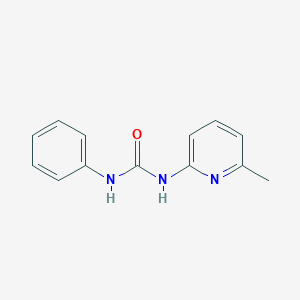
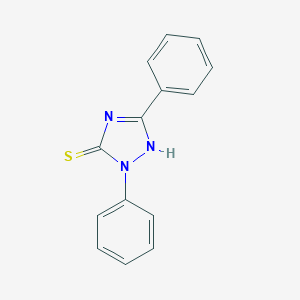
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
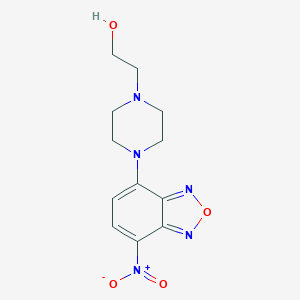
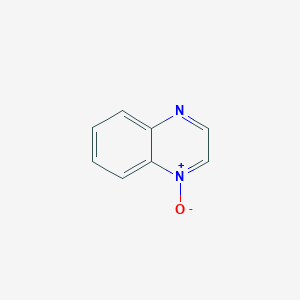
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
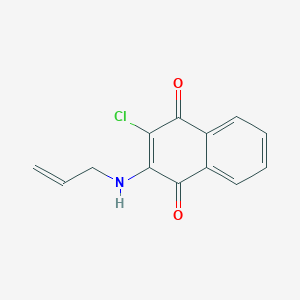

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)
